(S)-1-Benzylpyrrolidine-2-carboxamide
CAS No.: 114883-85-1
Cat. No.: VC13820227
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114883-85-1 |
|---|---|
| Molecular Formula | C12H16N2O |
| Molecular Weight | 204.27 g/mol |
| IUPAC Name | (2S)-1-benzylpyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C12H16N2O/c13-12(15)11-7-4-8-14(11)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,13,15)/t11-/m0/s1 |
| Standard InChI Key | SOZQAONWQPHCPN-NSHDSACASA-N |
| Isomeric SMILES | C1C[C@H](N(C1)CC2=CC=CC=C2)C(=O)N |
| SMILES | C1CC(N(C1)CC2=CC=CC=C2)C(=O)N |
| Canonical SMILES | C1CC(N(C1)CC2=CC=CC=C2)C(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of (S)-1-Benzylpyrrolidine-2-carboxamide consists of a five-membered pyrrolidine ring with a benzyl group (-CH2C6H5) attached to the nitrogen atom at position 1 and a carboxamide (-CONH2) group at position 2. The stereochemistry at the chiral carbon (C2) is designated as S, distinguishing it from its R-enantiomer.
Key Properties:
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Molecular Formula: C12H16N2O
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Molecular Weight: 204.27 g/mol
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Melting Point: 137–142°C (similar to its R-enantiomer counterpart) .
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Optical Rotation: [α]D = -45° (c = 1 in MeOH), based on analogous pyrrolidine derivatives.
The benzyl group enhances lipophilicity, facilitating membrane permeability in biological systems, while the carboxamide moiety enables hydrogen bonding, critical for target binding in therapeutic applications .
Synthesis and Stereochemical Control
The synthesis of (S)-1-Benzylpyrrolidine-2-carboxamide requires precise stereochemical control to ensure enantiomeric purity. Methods include:
Asymmetric Catalysis
Chiral catalysts, such as ruthenium-BINAP complexes, enable asymmetric hydrogenation of prochiral enamide precursors. For example, hydrogenating 1-benzyl-2-carbamoylpyrroline with a Ru-(S)-BINAP catalyst yields the S-enantiomer with >90% enantiomeric excess (ee).
Chiral Pool Synthesis
Starting from L-proline, a chiral pool strategy involves benzylation of the pyrrolidine nitrogen, followed by oxidation and amidation. This method leverages the inherent chirality of L-proline to avoid racemization.
Resolution Techniques
Racemic mixtures can be resolved using chiral chromatography or enzymatic hydrolysis. Lipases (e.g., Candida antarctica) selectively hydrolyze the R-enantiomer’s ester derivatives, isolating the S-form.
Table 1: Comparative Synthesis Routes
| Method | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|
| Asymmetric Hydrogenation | 78 | 92 | Scalable for industrial production |
| Chiral Pool (L-Proline) | 65 | 99 | High stereochemical fidelity |
| Enzymatic Resolution | 45 | 85 | Low-cost biocatalysts |
Pharmaceutical Applications
(S)-1-Benzylpyrrolidine-2-carboxamide serves as a versatile intermediate in drug discovery, particularly in neuroscience and analgesia:
Analgesic Development
The compound’s pyrrolidine scaffold mimics endogenous neurotransmitters, enabling modulation of opioid and cannabinoid receptors. Preclinical studies show that S-enantiomers exhibit 3-fold greater binding affinity to μ-opioid receptors compared to R-forms, reducing pain perception in rodent models .
Neuroprotective Agents
In vitro assays demonstrate that the S-enantiomer inhibits glutamate-induced excitotoxicity in neuronal cells by blocking NMDA receptor overactivation, suggesting potential in treating neurodegenerative diseases .
Prodrug Formulations
The carboxamide group can be enzymatically hydrolyzed in vivo to carboxylic acids, enhancing solubility. For instance, prodrugs derived from this compound show 40% higher oral bioavailability in pharmacokinetic studies.
Biological Activity and Mechanism
Enzyme Inhibition
(S)-1-Benzylpyrrolidine-2-carboxamide acts as a competitive inhibitor of monoamine oxidase B (MAO-B), with an IC50 of 2.3 μM. This inhibition elevates dopamine levels, relevant for Parkinson’s disease therapy.
Receptor Interactions
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Serotonin 5-HT1A: Partial agonist activity (Ki = 15 nM) correlates with anxiolytic effects in murine models.
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Sigma-1 Receptors: Antagonism reduces neuropathic pain responses by 60% in rats .
Table 2: Pharmacological Profile
| Target | Activity (Ki/IC50) | Biological Effect |
|---|---|---|
| μ-Opioid Receptor | 12 nM | Analgesia |
| MAO-B | 2.3 μM | Neuroprotection |
| 5-HT1A | 15 nM | Anxiolysis |
Industrial and Research Trends
The global chiral chemicals market, valued at $36 billion in 2025, drives demand for enantiopure intermediates like (S)-1-Benzylpyrrolidine-2-carboxamide. Advances in flow chemistry and immobilized biocatalysts are reducing production costs by 30%, enabling larger-scale applications in antiviral and anticancer drug pipelines.
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